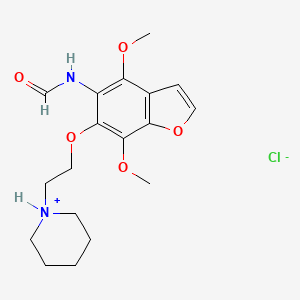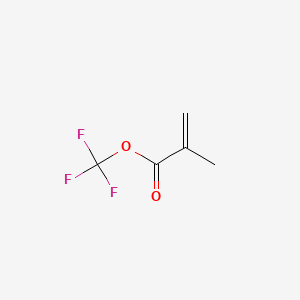
Trifluoromethyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoromethyl methacrylate is an organic compound known for its unique chemical properties. It is a colorless liquid with a distinct, pungent odor. The compound is primarily used in the production of specialty coatings, adhesives, and polymers due to its excellent chemical inertness, low dielectric constant, and superior weatherability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trifluoromethyl methacrylate is typically synthesized through the esterification of trifluoroethanol with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to achieve high purity and yield, often exceeding 99% purity with yields greater than 80% .
Analyse Chemischer Reaktionen
Types of Reactions: Trifluoromethyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can be polymerized to form poly(this compound), which is used in coatings and adhesives.
Copolymerization: It can be copolymerized with other monomers such as methyl acrylate to modify its properties.
Common Reagents and Conditions:
Radical Initiators: Commonly used in polymerization reactions.
Solvents: Organic solvents like toluene or dichloromethane are often used.
Major Products:
Polymers and Copolymers: These are the primary products formed from the polymerization and copolymerization reactions.
Wissenschaftliche Forschungsanwendungen
Trifluoromethyl methacrylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of trifluoromethyl methacrylate primarily involves its ability to undergo polymerization and copolymerization reactions. The trifluoromethyl group imparts unique properties such as chemical inertness and hydrophobicity, which are crucial for its applications in coatings and adhesives .
Vergleich Mit ähnlichen Verbindungen
Methyl Methacrylate: Similar in structure but lacks the trifluoromethyl group, resulting in different chemical properties.
Ethyl Methacrylate: Another similar compound but with different physical and chemical properties due to the absence of fluorine atoms.
Uniqueness: Trifluoromethyl methacrylate is unique due to the presence of the trifluoromethyl group, which imparts superior chemical resistance, low surface energy, and excellent weatherability compared to its non-fluorinated counterparts .
Eigenschaften
CAS-Nummer |
56487-95-7 |
|---|---|
Molekularformel |
C5H5F3O2 |
Molekulargewicht |
154.09 g/mol |
IUPAC-Name |
trifluoromethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C5H5F3O2/c1-3(2)4(9)10-5(6,7)8/h1H2,2H3 |
InChI-Schlüssel |
AFFZTFNQQHNSEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


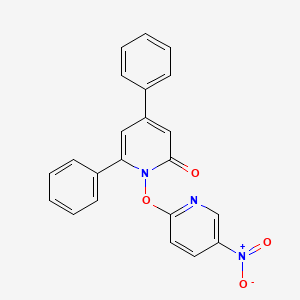

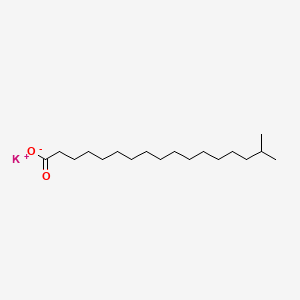

![Methyl 2-[[(4-hydroxy-3-methoxyphenyl)methylene]amino]benzoate](/img/structure/B13763649.png)
![2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[[4-[[[4-[(4-hydroxyphenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-](/img/structure/B13763656.png)
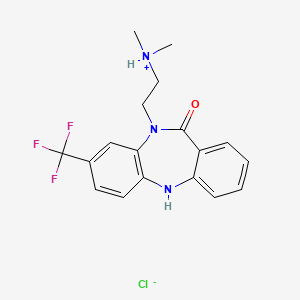
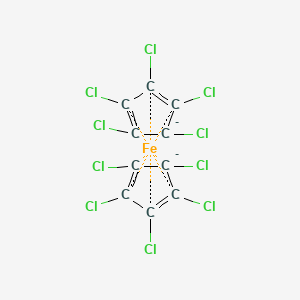

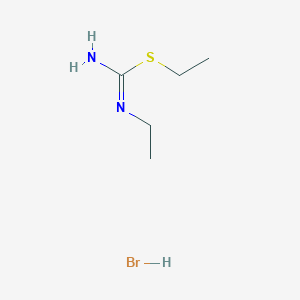
![Benzoic acid, 2-[3-(2,4-dichlorophenyl)-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt](/img/structure/B13763682.png)
![[1,1'-Biphenyl]-3-sulfonic acid, 4'-(acetylamino)-4-[(3-aminobenzoyl)amino]-](/img/structure/B13763685.png)
![N-[(2-chlorophenyl)methyl]-N-[2-(2-methylbutan-2-ylamino)-2-oxoethyl]thiadiazole-4-carboxamide](/img/structure/B13763688.png)
